Potent Inhibition of Photinus pyralis Luciferase (PpyLuc) Compared to Substrate D-Luciferin
The compound is a potent competitive inhibitor of the North American firefly Photinus pyralis luciferase (PpyLuc), with a reported IC50 of 0.1 µM . In contrast, the natural substrate D-Luciferin is not an inhibitor at standard concentrations; its primary interaction is catalytic turnover leading to light emission. The introduction of the 6'-methoxy group shifts the molecule's functional role from a substrate to an inhibitor [1].
| Evidence Dimension | PpyLuc Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.1 µM |
| Comparator Or Baseline | D-Luciferin (natural substrate) |
| Quantified Difference | D-Luciferin is not an inhibitor; it is a substrate. This compound is an inhibitor, with an IC50 of 0.1 µM. |
| Conditions | In vitro enzyme inhibition assay against Photinus pyralis luciferase. |
Why This Matters
This specific potency value is critical for designing enzyme inhibition studies, as it defines the effective concentration range for blocking luciferase activity without acting as a substrate.
- [1] Meroni, G., Rajabi, M., & Santaniello, E. (2009). D-Luciferin, derivatives and analogues: synthesis and in vitro/in vivo luciferase-catalyzed bioluminescent activity. Arkivoc, 2009(1), 265-288. View Source
